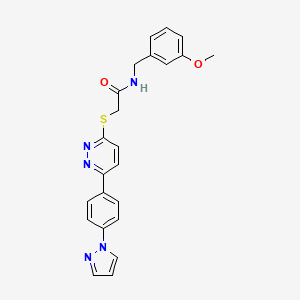
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H21N5O2S, with a molecular weight of approximately 395.5 g/mol. The structure includes a pyridazine core linked to a pyrazole moiety, which is known for its biological activity.
The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of specific kinases involved in cell signaling pathways. Kinases are crucial in regulating various cellular processes, including proliferation and survival.
Key Mechanisms:
- BCR-ABL Kinase Inhibition : Similar compounds have demonstrated significant inhibitory activity against BCR-ABL kinase, a target in chronic myeloid leukemia (CML). Research indicates that modifications in the pyrazole and pyridazine structures enhance binding affinity to the active site of the kinase .
- Molecular Docking Studies : Computational studies have shown favorable interactions between this compound and the BCR-ABL protein, suggesting it could serve as a lead compound for developing new anticancer agents .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Notably:
- K562 Cells : The compound exhibited potent cytotoxicity against K562 cells (a CML cell line), with IC50 values reported below 2 nM, indicating high efficacy .
- Other Cancer Cell Lines : Additional studies are required to confirm its activity across different cancer types.
In Vivo Studies
While in vitro results are promising, in vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound. Current literature lacks extensive in vivo data specifically for this compound; however, related pyrazole derivatives have shown favorable outcomes in animal models.
Case Studies
Recent research has highlighted several case studies involving similar compounds:
- Study on BCR-ABL Inhibitors : A series of pyrazole derivatives were synthesized and tested for their inhibitory effects on BCR-ABL kinase. The most potent derivatives showed IC50 values as low as 8.5 nM, demonstrating potential for further development .
- Targeted Therapy Approaches : Investigations into targeted therapies using these compounds have suggested that they may enhance treatment efficacy when used alongside existing therapies for CML.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2S |
| Molecular Weight | 395.5 g/mol |
| Primary Activity | BCR-ABL kinase inhibition |
| IC50 against K562 cells | < 2 nM |
| Structure Type | Pyrazole-pyridazine derivative |
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-20-5-2-4-17(14-20)15-24-22(29)16-31-23-11-10-21(26-27-23)18-6-8-19(9-7-18)28-13-3-12-25-28/h2-14H,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTLQWQMFDJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














